Ertugliflozin - 1210344-57-2

Ertugliflozin

Catalog Number: EVT-253538
CAS Number: 1210344-57-2
Molecular Formula: C₂₂H₂₅ClO₇
Molecular Weight: 436.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for reabsorbing glucose from the kidneys back into the bloodstream. [, ] By inhibiting SGLT2, ertugliflozin promotes glucose excretion in urine, thereby lowering blood glucose levels. [, ] This mechanism makes it particularly relevant in scientific investigations related to glucose metabolism, renal physiology, and diabetes-related complications. [, , , ]

Molecular Structure Analysis

Ertugliflozin is a new chemical entity officially named (1S,2S,3S,4R,5S)-5-[4-Chloro-3(4-ethoxybenzyl)phenyl]-1hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. [] Its molecular formula is C27H32ClNO10 and it has a molecular mass of 436.9 g/mol. [] The commercial product incorporates ertugliflozin as a cocrystal with L-pyroglutamic acid (L-PGA), known as Ertugliflozin L-PGA. [, ] This cocrystal has a relative molecular mass of 566.00 g/mol. []

Chemical Reactions Analysis

Ertugliflozin primarily undergoes glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9. [, , ] This reaction results in the formation of three regioisomeric glucuronide metabolites. [] A minor metabolic pathway involves oxidation by cytochrome P450 enzymes, yielding monohydroxylated metabolites and des-ethyl ertugliflozin. [, ]

Mechanism of Action

Ertugliflozin acts by selectively inhibiting SGLT2, a protein primarily located in the proximal tubules of the kidneys. [, , ] SGLT2 is responsible for reabsorbing glucose from the glomerular filtrate back into the bloodstream. [, ] By inhibiting SGLT2, ertugliflozin prevents this reabsorption, thereby increasing urinary glucose excretion (UGE) and reducing plasma glucose levels. [, , ] This mechanism of action is independent of pancreatic beta-cell function. []

Applications
  • Understanding glucose metabolism and renal physiology: Ertugliflozin's specific SGLT2 inhibition provides a valuable tool to study renal glucose reabsorption and its impact on systemic glucose homeostasis. [, , , ] This allows researchers to explore the complex interplay between renal function and glucose metabolism, furthering our understanding of metabolic regulation.
  • Investigating mechanisms of diabetic complications: Ertugliflozin's impact on renal function and cardiovascular parameters makes it a valuable tool for studying diabetic complications. [, , , , , ] By modulating glucose excretion and potentially influencing other physiological processes, ertugliflozin can provide insights into the development and progression of diabetic nephropathy and cardiovascular disease.
  • Evaluating the role of SGLT2 in various systems: Ertugliflozin's selectivity for SGLT2 allows for the targeted investigation of this transporter's role in different physiological systems beyond the kidneys. [, ] This includes exploring its potential involvement in cardiac function, inflammatory processes, and insulin sensitivity.
Future Directions
  • Exploring its potential in other disease models: Research can investigate whether SGLT2 inhibition by ertugliflozin has therapeutic potential in conditions beyond diabetes, such as heart failure and chronic kidney disease. [, , , , ]
  • Delineating its long-term impact on renal and cardiovascular health: Further studies can assess ertugliflozin's long-term effects on renal function and cardiovascular outcomes, evaluating its potential to prevent or mitigate complications in individuals with diabetes and other conditions. [, , , , ]
  • Unraveling the specific molecular mechanisms underlying its extra-glycemic effects: Research can investigate the precise molecular pathways through which ertugliflozin impacts blood pressure, body weight, and other physiological parameters beyond glucose control. [, , , ]
  • Developing ertugliflozin-based research tools: Ertugliflozin, or its derivatives, could be employed as research tools for studying SGLT2 function in various biological systems. [, , ]

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol L-Pyroglutamic Acid Co-crystal

Compound Description: This compound is the L-pyroglutamic acid (L-PGA) co-crystal form of Ertugliflozin. It is the form in which Ertugliflozin is included in the commercial drug product . The co-crystal form was developed to overcome the physicochemical limitations of the amorphous form of Ertugliflozin, making commercial manufacture feasible .

Metformin Hydrochloride

Compound Description: Metformin hydrochloride is a widely used antidiabetic drug belonging to the biguanide class . It works primarily by reducing hepatic glucose production and improving insulin sensitivity.

Relevance: Metformin hydrochloride is often used in combination with Ertugliflozin for the treatment of type 2 diabetes. Several studies have investigated the efficacy and safety of this combination therapy , , . The combination of these two drugs with distinct mechanisms of action provides a more comprehensive approach to glycemic control.

Sitagliptin

Relevance: Like Metformin, Sitagliptin is also frequently combined with Ertugliflozin for managing type 2 diabetes , . Studies have explored the efficacy and safety of this combination, showing promising results in terms of glycemic control and overall tolerability , .

Glimepiride

Relevance: Glimepiride serves as an active comparator to Ertugliflozin in some clinical trials , . Comparing the efficacy and safety of Ertugliflozin with Glimepiride, a well-established antidiabetic agent, provides valuable insights into the potential advantages and disadvantages of the newer drug.

Simvastatin

Relevance: While not directly impacting blood glucose levels, Simvastatin is relevant in the context of Ertugliflozin research because individuals with type 2 diabetes often have dyslipidemia and require statin therapy . Therefore, understanding the potential for drug interactions between Ertugliflozin and Simvastatin is crucial for ensuring patient safety and optimal therapeutic outcomes.

Dapagliflozin

Relevance: Dapagliflozin is relevant to Ertugliflozin research as both belong to the same drug class, targeting the same mechanism for glycemic control . Studies involving Dapagliflozin, particularly those exploring drug interactions or investigating the impact of UGT inhibitors, provide useful insights that can be extrapolated to understand the behavior of Ertugliflozin better.

Mefenamic Acid

Relevance: Mefenamic acid is specifically relevant in the context of understanding potential drug interactions affecting Ertugliflozin's metabolism . Since Ertugliflozin is primarily metabolized by UGT enzymes, co-administration with a UGT inhibitor like Mefenamic acid could lead to increased Ertugliflozin exposure, potentially influencing its efficacy and safety profile.

Properties

CAS Number

1210344-57-2

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C₂₂H₂₅ClO₇

Molecular Weight

436.89

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Synonyms

PF-04971729; PF04971729; 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.